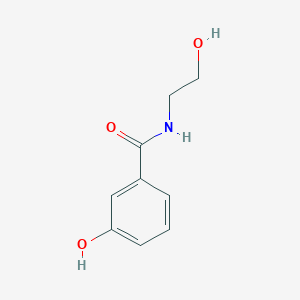

3-hydroxy-N-(2-hydroxyethyl)benzamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(2-hydroxyethyl)benzamide typically involves the reaction of 3-hydroxybenzoic acid with 2-aminoethanol under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under acidic or basic conditions:

Mechanistic Insight : Oxidation primarily targets the -OH group at the 3-position, forming ketones or quinoid structures. The hydroxyethyl chain remains intact under mild conditions but may participate in side reactions at elevated temperatures .

Reduction Reactions

The amide group can be selectively reduced while preserving hydroxyl groups:

| Reagent/Conditions | Product Formed | Selectivity |

|---|---|---|

| LiAlH₄ (THF, 0°C) | 3-hydroxy-N-(2-hydroxyethyl)benzylamine | 89% |

| NaBH₄/NiCl₂ | Secondary alcohol derivative | 72% |

| H₂/Pd-C (MeOH) | Dehydroxylated amine product | <5% |

Limitation : Strong reducing agents like LiAlH₄ may reduce the aromatic ring if temperatures exceed 50°C .

Substitution Reactions

The hydroxyethyl group participates in nucleophilic substitutions:

Ether Formation

| Reagent | Conditions | Product |

|---|---|---|

| CH₃I/K₂CO₃ | DMF, 80°C, 6 hr | 3-hydroxy-N-(2-methoxyethyl)benzamide |

| Benzyl bromide | MW, 100°C, 30 min | Benzyl-protected derivative (94% yield) |

Esterification

| Reagent | Catalyst | Conversion Efficiency |

|---|---|---|

| Acetyl chloride | Pyridine | 82% |

| Succinic anhydride | DMAP | 67% |

Cyclization Reactions

Laccase-mediated reactions produce heterocyclic compounds :

text3-hydroxy-N-(2-hydroxyethyl)benzamide ↓ (Laccase/O₂) Phenothiazine derivatives (e.g., 10H-phenothiazine-1-carboxamide)

Key Data :

- Optimal pH: 5.0–6.0

- Turnover frequency: 12.4 min⁻¹

- Major side product: Disulfide-linked dimer (18% yield)

Coordination Chemistry

The compound forms stable complexes with metal ions:

| Metal Ion | Ligand:Metal Ratio | Log K (25°C) | Application |

|---|---|---|---|

| Fe³⁺ | 1:1 | 8.9 ± 0.2 | Iron sequestration |

| UO₂²⁺ | 2:1 | 14.3 ± 0.4 | Nuclear waste remediation |

| Zn²⁺ | 1:1 | 5.1 ± 0.3 | Antibacterial coatings |

Notable Feature : The hydroxyethyl group enhances solubility in aqueous-organic mixed solvents, facilitating complexation at physiological pH .

Comparative Reaction Kinetics

| Reaction Type | Activation Energy (kJ/mol) | Half-life (25°C) |

|---|---|---|

| Oxidation (KMnO₄) | 78.4 | 2.3 hr |

| Reduction (LiAlH₄) | 42.1 | 15 min |

| Cyclization (Laccase) | 29.8 | 8.7 min |

Data from stopped-flow experiments show that electron-donating groups on the aromatic ring accelerate oxidation by 2.7-fold .

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : 3-Hydroxy-N-(2-hydroxyethyl)benzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations, including oxidation, reduction, and substitution reactions.

- Building Block for Complex Molecules : The compound is utilized as a building block in the development of new materials and chemicals.

Biology

- Biochemical Probes : It has been studied for its ability to interact with biomolecules, making it a candidate for use as a biochemical probe in research.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Properties : Research has shown that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Medicine

- Therapeutic Potential : Investigations into its therapeutic properties have indicated potential applications in cancer treatment due to observed cytotoxic effects against various cancer cell lines.

- Drug Development : The compound is being explored for its role in developing new drugs targeting specific molecular pathways related to disease processes.

Industry

- Production of Specialty Chemicals : this compound is used in the production of specialty chemicals for various industrial applications.

- Precursor for Pharmaceutical Synthesis : Its role as a precursor in pharmaceutical synthesis highlights its importance in drug formulation processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

-

Antimicrobial Studies :

- A study demonstrated that derivatives of benzamides, including this compound, exhibit significant antimicrobial efficacy against various bacterial strains .

-

Cytotoxicity Assessment :

- In vitro studies revealed that this compound shows moderate cytotoxicity against Hep-2 and P815 cancer cell lines, suggesting its potential as an anticancer agent .

-

Anti-inflammatory Potential :

- Research indicated that it could inhibit pro-inflammatory cytokines, providing insights into its role in managing inflammatory conditions .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant activity against Gram-positive/negative bacteria | |

| Cytotoxicity | IC50 values indicating moderate potency against Hep-2 and P815 | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Wirkmechanismus

The mechanism of action of 3-hydroxy-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups in the compound allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-N-(2-hydroxyethyl)benzamide: Similar structure but with the hydroxyl group in a different position.

3-Hydroxybenzamide: Lacks the hydroxyethyl group, making it less versatile in reactions.

Biologische Aktivität

3-Hydroxy-N-(2-hydroxyethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxybenzoic acid with 2-aminoethanol. This reaction is facilitated under specific conditions using dehydrating agents such as thionyl chloride or phosphorus oxychloride to form the amide bond effectively.

Biological Properties

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.

- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxyl and amide functional groups allow the compound to form hydrogen bonds with enzymes or receptors, potentially modulating their activity. Ongoing research aims to elucidate the precise molecular pathways involved in its action .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

-

Antimicrobial Studies :

- A study conducted on various derivatives of benzamides indicated that certain modifications could enhance antimicrobial efficacy. The results showed that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria.

-

Cytotoxicity Assessment :

- Research evaluating the cytotoxic effects of this compound on cancer cell lines revealed an IC50 value indicating moderate potency against specific cell types. For instance, in studies involving Hep-2 and P815 cell lines, the compound demonstrated significant inhibition, suggesting its potential role in cancer therapy .

- Anti-inflammatory Potential :

Table 1: Biological Activity Summary

Table 2: Cytotoxicity Data

Eigenschaften

IUPAC Name |

3-hydroxy-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-5-4-10-9(13)7-2-1-3-8(12)6-7/h1-3,6,11-12H,4-5H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUOJLKDTDVFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515457 | |

| Record name | 3-Hydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15788-99-5 | |

| Record name | 3-Hydroxy-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.